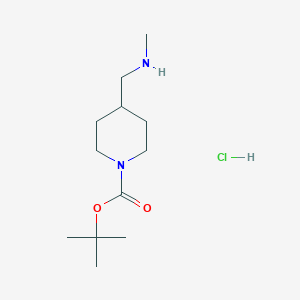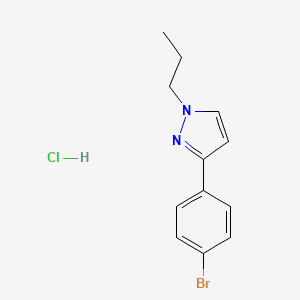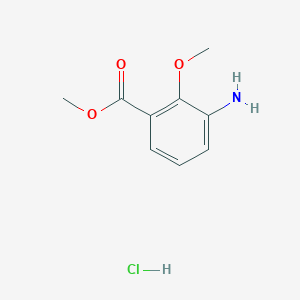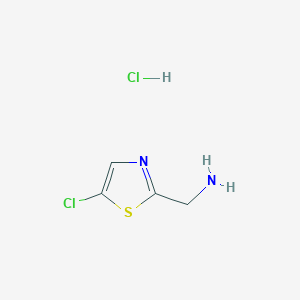
3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester
Vue d'ensemble
Description
3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indazole family Indazoles are significant due to their presence in various natural products and synthetic drugs, exhibiting a wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester typically involves the bromination and chlorination of indazole derivatives. One common method includes the alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate (Cs₂CO₃), followed by purification and identification of the regioisomers . Another approach involves the radical benzylic bromination reaction of 4-bromo-3-nitrotoluene, yielding high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include transition metal-catalyzed reactions, reductive cyclization reactions, and the use of alternative strategies such as aryne cycloaddition or nitrosation of ortho-toluidine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: RANEY® nickel or DIBAL.
Substitution: Cesium carbonate (Cs₂CO₃) and ethyl bromide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities .
Applications De Recherche Scientifique
3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as protein kinase inhibitors, which play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . The compound’s ability to inhibit human neutrophil elastase also highlights its potential in modulating inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1H-indazole-3-carboxylic acid: Used as a raw material in chemical synthesis and as a protein kinase inhibitor.
Indazole-3-carboxylic acid methyl ester: Potential application as an inhibitor of human neutrophil elastase.
Uniqueness
3-Bromo-5-chloro-1H-indazole-carboxylic acid methyl ester stands out due to its unique combination of bromine and chlorine substituents on the indazole ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and exploring novel synthetic pathways .
Propriétés
IUPAC Name |
methyl 3-bromo-5-chloro-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)4-3-7-5(2-6(4)11)8(10)13-12-7/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFUCKWJQDTKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378172.png)



![[2-(2-Methoxyethoxy)phenyl]amine hydrochloride](/img/structure/B1378180.png)

![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)







